Methyl 4-bromobutyrate
Overview
Description
Methyl 4-bromobutyrate, also known as 4-bromobutyric acid methyl ester, is a clear colorless to pale yellow liquid . It has a molecular formula of C5H9BrO2 and a molecular weight of 181.03 g/mol . It is also known by other synonyms such as methyl-4-bromobutyrate, butanoic acid, 4-bromo-, methyl ester, and methyl gamma-bromobutyrate .
Synthesis Analysis
While specific synthesis methods for Methyl 4-bromobutyrate were not found in the search results, a related compound, Ethyl 4-bromobutyrate, can be synthesized by adding γ-butyrolactone to a three-necked flask, controlling the temperature, and slowly feeding dry hydrogen bromide gas . This process might provide some insights into the potential synthesis methods for Methyl 4-bromobutyrate.
Molecular Structure Analysis
The IUPAC name for Methyl 4-bromobutyrate is methyl 4-bromobutanoate . The structure of the compound includes a bromine atom attached to the fourth carbon in the butanoate chain .
Physical And Chemical Properties Analysis
Methyl 4-bromobutyrate has a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a flash point of 87.0±13.0 °C . It has a molar refractivity of 34.7±0.3 cm3, and a polar surface area of 26 Å2 . The compound is insoluble in water .
Scientific Research Applications
Biocatalytic Reduction Systems
Research has shown that methyl 4-bromobutyrate can be used in biocatalytic reduction systems. An effective method for producing methyl 4-bromo-3-hydroxybutyrate enantiomers was developed using an engineered protein in Escherichia coli transformant cells. This process involves a mutant β-keto ester reductase (KER) from Penicillium citrinum and a cofactor-regeneration enzyme, demonstrating its potential for industrial applications (Asako et al., 2010).
Enzymatic Production of Chiral Compounds
Another application of methyl 4-bromobutyrate is in the enzymatic production of chiral compounds. It has been used in the biocatalytic production of (S)-4-bromo-3-hydroxybutyrate, a process that involves the reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity and productivity, suitable for the production of intermediate compounds for pharmaceuticals like statins (Asako et al., 2009).
Synthesis of Dyes
Methyl 4-bromobutyrate has been utilized in the synthesis of dyes, particularly in the production of 4-bromo-3-methylanisole, a key component in the synthesis of black fluorane dye used in thermal papers. A continuous homogeneous bromination technology in a modular microreaction system was developed for this purpose, offering improved production efficiency and selectivity (Xie et al., 2020).
Detection of Analytes
The compound has been employed in the development of a reactive probe for the selective detection of hydrazine. This application utilizes 4-bromobutyrate as a masking unit of a fluorescein dye, with hydrazine acting as a de-masking agent. This leads to ‘turn on’ fluorescence with a fast response time, useful in analytical chemistry (Goswami et al., 2014).
Alternatives to Pesticides
Methyl 4-bromobutyrate has been studied as an alternative to methyl bromide, a widely used fumigant. Research in this area focuses on identifying effective and economical alternatives to methyl bromide for pest and pathogen control in agriculture (Schneider et al., 2003).
Radiochemistry
In radiochemistry, methyl 4-bromobutyrate has been used in the synthesis of imaging agents for positron emission tomography (PET). However, studies indicate that the instability of the compound at room temperature limits its practical applications in this field (Dang et al., 2015).
Safety And Hazards
Methyl 4-bromobutyrate is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces . In case of skin contact, wash with plenty of soap and water .
properties
IUPAC Name |
methyl 4-bromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWFLJGZSZIZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197651 | |
Record name | Methyl 4-bromobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromobutyrate | |
CAS RN |
4897-84-1 | |
Record name | Methyl 4-bromobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4897-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-bromobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-bromobutyrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RA3LF2EYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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